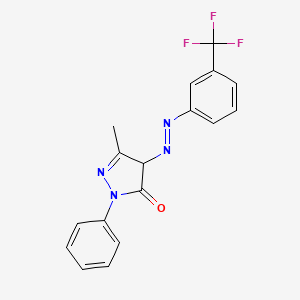
3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which plays a significant role in its reactivity and applications.
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core pyrazolone structureCommon synthetic routes include radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Compared to other similar compounds, 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include other trifluoromethyl-substituted pyrazolones and diazenyl derivatives. These compounds share some reactivity patterns but differ in their specific applications and effects .
Properties
CAS No. |
20124-87-2 |
|---|---|
Molecular Formula |
C17H13F3N4O |
Molecular Weight |
346.31 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13F3N4O/c1-11-15(16(25)24(23-11)14-8-3-2-4-9-14)22-21-13-7-5-6-12(10-13)17(18,19)20/h2-10,15H,1H3 |
InChI Key |
FKWMBTLYMSRLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















